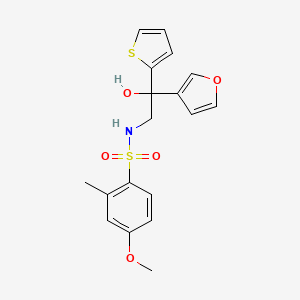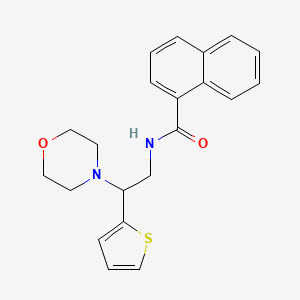![molecular formula C18H17NOS3 B2678068 N-({[3,3'-bithiophene]-5-yl}methyl)-3-(phenylsulfanyl)propanamide CAS No. 2380063-91-0](/img/structure/B2678068.png)
N-({[3,3'-bithiophene]-5-yl}methyl)-3-(phenylsulfanyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-({[3,3’-bithiophene]-5-yl}methyl)-3-(phenylsulfanyl)propanamide is a synthetic organic compound that features a bithiophene core, a phenylsulfanyl group, and a propanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-({[3,3’-bithiophene]-5-yl}methyl)-3-(phenylsulfanyl)propanamide typically involves multi-step organic reactions. A common approach might include:
Formation of the bithiophene core: This can be achieved through coupling reactions such as the Stille or Suzuki coupling.
Introduction of the phenylsulfanyl group: This step might involve a nucleophilic substitution reaction where a thiol group is introduced to the bithiophene core.
Attachment of the propanamide moiety: This could be done through an amide coupling reaction, often using reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis routes, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The bithiophene core can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions might target the amide group, converting it to an amine.
Substitution: The phenylsulfanyl group can participate in substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA (meta-Chloroperoxybenzoic acid) or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: Nucleophiles like alkyl halides or Grignard reagents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-({[3,3’-bithiophene]-5-yl}methyl)-3-(phenylsulfanyl)propanamide may have applications in several fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in biochemical assays or as a probe molecule.
Medicine: Investigated for pharmacological properties or as a drug candidate.
Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action would depend on the specific application. For instance, in a biological context, it might interact with specific enzymes or receptors, modulating their activity. In materials science, its electronic properties would be crucial, influencing how it conducts electricity or interacts with light.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’-Bithiophene: The core structure, often used in organic electronics.
Phenylsulfanyl derivatives: Compounds with similar sulfur-containing groups.
Propanamide derivatives: Compounds with similar amide functionalities.
Uniqueness
N-({[3,3’-bithiophene]-5-yl}methyl)-3-(phenylsulfanyl)propanamide is unique due to the combination of its bithiophene core, phenylsulfanyl group, and propanamide moiety, which may impart distinct electronic, chemical, and biological properties.
Eigenschaften
IUPAC Name |
3-phenylsulfanyl-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NOS3/c20-18(7-9-22-16-4-2-1-3-5-16)19-11-17-10-15(13-23-17)14-6-8-21-12-14/h1-6,8,10,12-13H,7,9,11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHBYSYLQCLXBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCC2=CC(=CS2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NOS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(4-methoxyphenyl)ethyl]-5-[(phenylsulfanyl)methyl]furan-2-carboxamide](/img/structure/B2677985.png)
![2-bromo-4,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzene-1-sulfonamide](/img/structure/B2677986.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2677989.png)
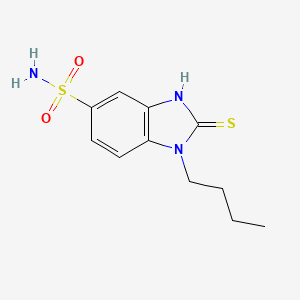

![Methyl 2-amino-4-(2,5-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2677994.png)

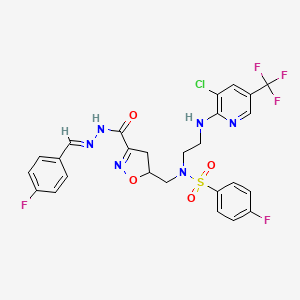
![N-benzyl-2-{6-benzyl-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B2678000.png)
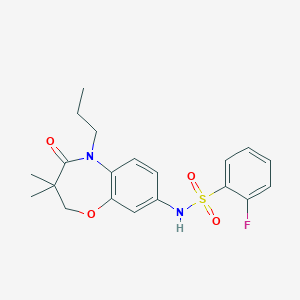
![2-amino-1-(benzo[d][1,3]dioxol-5-yl)-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2678002.png)
